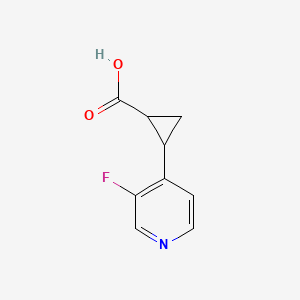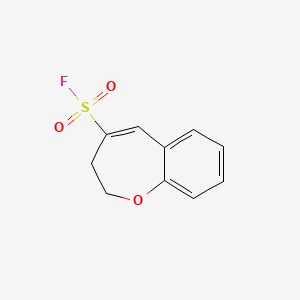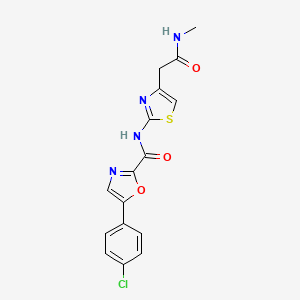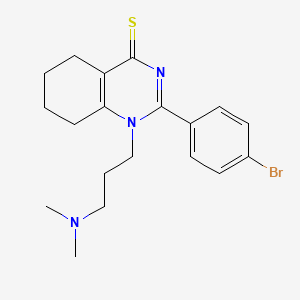![molecular formula C18H16N4O4S B2367812 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)éthyl)-6-méthoxy-1H-indole-2-carboxamide CAS No. 2034323-49-2](/img/structure/B2367812.png)
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)éthyl)-6-méthoxy-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide is a complex organic compound that combines structural elements from indoles, thienopyrimidines, and amides. This combination of structures allows for a rich array of chemical reactivity and potential biological activity, making it a compound of interest in various fields of research.
Applications De Recherche Scientifique
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide has a broad range of applications:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential as an enzyme inhibitor or receptor agonist/antagonist.
Medicine: : Explored as a candidate for drug development, particularly in anti-cancer and anti-inflammatory therapies.
Industry: : Potential use in the development of new materials with specific electronic or optical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide typically involves multiple steps:
Synthesis of 2,4-Dioxo-1,2-dihydrothieno[3,2-d]pyrimidine Intermediate
This is often achieved via the cyclization of an appropriate thienoamide precursor under acidic conditions.
Conditions: Often carried out at elevated temperatures in the presence of a strong acid like sulfuric acid.
Formation of the Indole-2-carboxamide Precursor
This involves the preparation of 6-methoxyindole-2-carboxylic acid, followed by its activation (using agents like thionyl chloride) to form the corresponding acyl chloride.
Conditions: Typically performed under inert atmosphere conditions (e.g., nitrogen) to prevent unwanted side reactions.
Coupling Reaction
The final step involves the coupling of the activated 6-methoxyindole-2-carboxylic acid derivative with the ethylated thienopyrimidine intermediate under basic conditions.
Conditions: Commonly carried out in an organic solvent such as dichloromethane, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial-scale production of this compound would likely follow similar synthetic steps but would be optimized for cost, yield, and safety. Advanced techniques such as flow chemistry and continuous processing might be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation
The compound may undergo oxidation at the indole nitrogen or the methoxy group.
Common reagents: Potassium permanganate, hydrogen peroxide.
Reduction
Reduction can occur at the carbonyl groups of the thienopyrimidine moiety.
Common reagents: Sodium borohydride, lithium aluminum hydride.
Substitution
Electrophilic aromatic substitution is possible on the indole ring.
Common reagents: Halogens, nitration mixtures.
Major Products Formed
Oxidation: : Formation of N-oxides or carboxylated derivatives.
Reduction: : Formation of alcohol or amine derivatives.
Substitution: : Formation of halogenated or nitro derivatives on the indole ring.
Mécanisme D'action
Molecular Targets and Pathways
The compound can interact with various biological targets, including enzymes and receptors.
It may inhibit enzyme activity by binding to the active site, thus blocking substrate access.
It can modulate receptor activity by mimicking natural ligands, thereby altering signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(2,4-Dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide: : Similar structure but lacks the methoxy group, affecting its solubility and reactivity.
N-(2-(2,4-Dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-methoxy-1H-benzimidazole-2-carboxamide: : Has a benzimidazole ring instead of an indole, altering its electronic properties and potentially its biological activity.
This uniqueness of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide lies in its distinct combination of functional groups, allowing for diverse reactivity and application potential.
Propriétés
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S/c1-26-11-3-2-10-8-14(20-13(10)9-11)16(23)19-5-6-22-17(24)15-12(4-7-27-15)21-18(22)25/h2-4,7-9,20H,5-6H2,1H3,(H,19,23)(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKHYMDYRCTRBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCCN3C(=O)C4=C(C=CS4)NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Sodium 2-[4-(difluoromethoxy)pyridin-2-YL]acetate](/img/structure/B2367734.png)


![5,7-Dichloro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2367738.png)
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2367739.png)


![N-(pyridin-3-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2367745.png)
![N-(2,4-dimethylphenyl)-5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2367747.png)
![methyl (2E)-3-anilino-2-[(4-fluorophenyl)sulfonyl]acrylate](/img/structure/B2367751.png)

